molecular formula C10H15NO B1265884 2-(phenethylamino)ethanol CAS No. 2842-37-7

2-(phenethylamino)ethanol

Cat. No. B1265884
Key on ui cas rn: 2842-37-7
M. Wt: 165.23 g/mol
InChI Key: WPOHVHKEDGUEPZ-UHFFFAOYSA-N
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Patent
US08664242B2

Procedure details

A mixture of 2-bromoethyl benzene (2.0 g, 10.8 mmol) and ethanolamine (3.96 g, 64.8 mmol) in ethanol (11 mL) was heated at 75° C. for 16.5 hours at which time LC/MS showed the reaction was complete. The reaction mixture was then concentrated to remove ethanol and the resulting residue was diluted with DCM (100 mL). The organic layer was partitioned with water (100 mL) and the aqueous layer was extracted with DCM (50 mL). The combined organic layers were washed with water (2×5 mL), dried over sodium sulfate, filtered, and concentrated to give the title intermediate as a light yellowish oil (1.5 g). (m/z): [M+H]+ calcd for C10H15NO, 166.13; found, 166.2) 1H NMR (d6-DMSO, 300 MHz) δ (ppm): 7.13-7.29 (m, 5H), 4.4 (br, 1H), 3.42 (t, J=5.7 Hz, 2H), 2.61-2.76 (m, 4H), 2.55-2.59 (t, J=5.7 Hz, 2H), 1.55 (br, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:10]([CH2:12][NH2:13])[OH:11]>C(O)C>[CH2:2]([NH:13][CH2:12][CH2:10][OH:11])[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCCC1=CC=CC=C1
Name
Quantity
3.96 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
to remove ethanol
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with DCM (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was partitioned with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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